4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a biphenyl core with a fluorine atom and a propanoyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of 2-(2-Fluorobiphenyl-4-yl)propanoic acid. This intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, where 2-fluorobiphenyl is coupled with a suitable boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobiphenyl-4-yl)propanoic acid: Known for its anti-inflammatory properties.
Flurbiprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
2-(2-Fluorobiphenyl-4-yl)propionic acid: Another compound with comparable chemical properties.
Uniqueness
4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid stands out due to its unique combination of a biphenyl core with a fluorine atom and a propanoyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20FNO3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[2-(3-fluoro-4-phenylphenyl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C19H20FNO3/c1-13(19(24)21-11-5-8-18(22)23)15-9-10-16(17(20)12-15)14-6-3-2-4-7-14/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
LHLFIBBLXOUKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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